(2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C15H17NO It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a 6-methoxynaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine typically involves the reaction of 6-methoxynaphthalene with cyclopropylmethanamine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or amides under suitable conditions.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or protein function. Molecular docking studies have shown that derivatives of this compound can bind to active sites of target enzymes, disrupting their normal function and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: Similar structure but with a propanoate group instead of a cyclopropylmethanamine moiety.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a diphenylethyl group and a propanamide moiety.
Uniqueness
(2-(6-Methoxynaphthalen-2-yl)cyclopropyl)methanamine is unique due to its cyclopropylmethanamine group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C15H17NO/c1-17-14-5-4-10-6-12(3-2-11(10)7-14)15-8-13(15)9-16/h2-7,13,15H,8-9,16H2,1H3 |
InChI Key |
NUDJWROAACLEJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CC3CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.